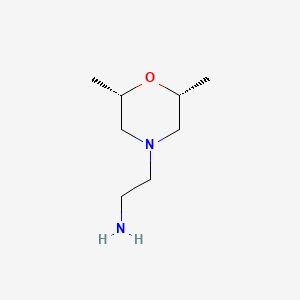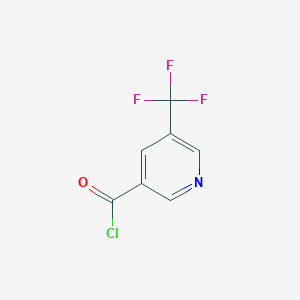
5-(trifluoromethyl)pyridine-3-carbonyl chloride
Übersicht
Beschreibung
5-(Trifluoromethyl)pyridine-3-carbonyl chloride: is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the pyridine ring at the 5-position and a carbonyl chloride group (-COCl) at the 3-position. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 5-(trifluoromethyl)pyridine-3-carbonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 5-(trifluoromethyl)pyridine, which can be prepared through various methods, including the trifluoromethylation of pyridine derivatives.
Chlorination: The 5-(trifluoromethyl)pyridine is then subjected to chlorination using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to introduce the carbonyl chloride group at the 3-position.
Industrial Production Methods:
In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
5-(Trifluoromethyl)pyridine-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water or aqueous bases, the compound can hydrolyze to form 5-(trifluoromethyl)pyridine-3-carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.
Hydrolysis: Aqueous bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products:
Amides and Esters: Formed through nucleophilic substitution.
Carboxylic Acids: Resulting from hydrolysis.
Biaryl Compounds: Produced via coupling reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Pharmaceuticals: The compound is used as an intermediate in the synthesis of various pharmaceuticals, particularly those containing trifluoromethyl groups.
Agrochemicals: It serves as a building block for the synthesis of agrochemicals, including herbicides and insecticides.
Biology and Medicine:
Drug Development: The trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates, making the compound valuable in medicinal chemistry.
Industry:
Material Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of 5-(trifluoromethyl)pyridine-3-carbonyl chloride is primarily related to its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles to form various derivatives. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, influencing its reactivity and interactions with molecular targets.
Vergleich Mit ähnlichen Verbindungen
6-(Trifluoromethyl)pyridine-3-carbonyl chloride: Similar structure but with the trifluoromethyl group at the 6-position.
5-(Trifluoromethyl)pyridine-2-carbonyl chloride: Similar structure but with the carbonyl chloride group at the 2-position.
2,3,5-Trichloro-6-(trifluoromethyl)pyridine: Contains multiple chlorine atoms and a trifluoromethyl group.
Uniqueness:
5-(Trifluoromethyl)pyridine-3-carbonyl chloride is unique due to the specific positioning of the trifluoromethyl and carbonyl chloride groups, which imparts distinct reactivity and chemical properties. The combination of these functional groups makes it a versatile intermediate in various chemical syntheses and applications.
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)pyridine-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-6(13)4-1-5(3-12-2-4)7(9,10)11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSCUHSZNQPOCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine](/img/structure/B3211617.png)
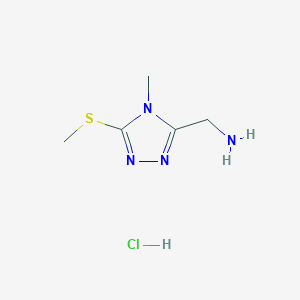

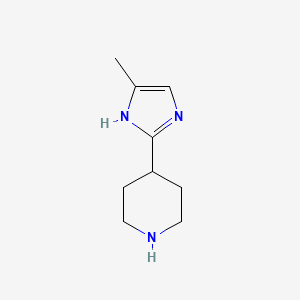
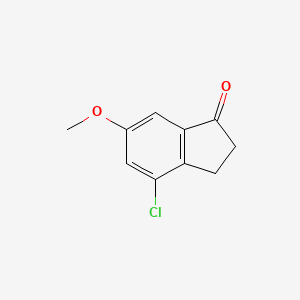


![n-Benzyl-5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3211672.png)
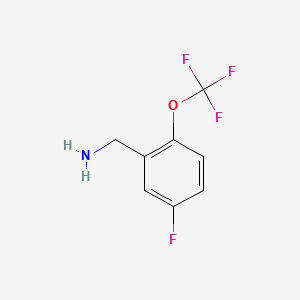
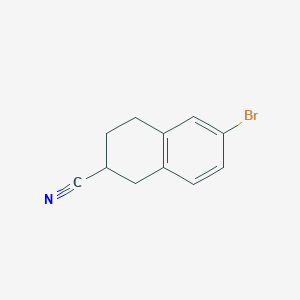
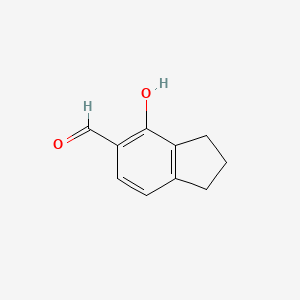
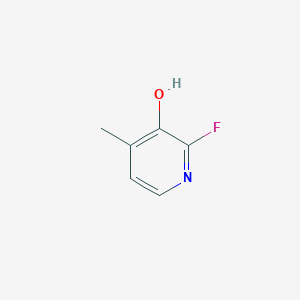
![4-[[2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine](/img/structure/B3211709.png)
